molecular formula C19H17ClN4O3 B2542374 1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea CAS No. 1049239-50-0

1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea

Cat. No.: B2542374
CAS No.: 1049239-50-0
M. Wt: 384.82
InChI Key: QJZJBDZHZGMGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea is a urea-based small molecule characterized by two distinct aromatic moieties: a 5-chloro-2-methoxyphenyl group and a 4-(6-methoxypyridazin-3-yl)phenyl group. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-26-17-9-5-13(20)11-16(17)22-19(25)21-14-6-3-12(4-7-14)15-8-10-18(27-2)24-23-15/h3-11H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZJBDZHZGMGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 4-(6-methoxypyridazin-3-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, pharmacological profiles, and synthetic considerations.

Structural Analogues with Urea Backbones
Compound Name Key Substituents Molecular Formula Notable Features
1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea (Target) 5-Cl, 2-OMe phenyl; 4-(6-OMe-pyridazin-3-yl)phenyl C₁₉H₁₆ClN₅O₃ (inferred) Dual methoxy groups enhance solubility; pyridazine ring may modulate receptor interactions.
PQ401 5-Cl, 2-OMe phenyl; 2-methylquinolin-4-yl C₁₉H₁₅ClN₄O₂ Quinoline moiety improves lipophilicity; inhibits IGF-1R signaling pathways.
1-(5-Chloro-2-methoxyphenyl)-3-[4-nitro-3-(trifluoromethyl)phenyl]urea 5-Cl, 2-OMe phenyl; 4-nitro-3-CF₃ phenyl C₁₅H₁₁ClF₃N₃O₄ Strong electron-withdrawing groups (NO₂, CF₃) may reduce metabolic stability.
TAK-385 Thienopyrimidin-2,4-dione core; 6-OMe-pyridazin-3-yl; difluorobenzyl C₂₈H₂₅F₂N₇O₄S GnRH antagonist; reduced CYP450 inhibition due to pyridazine substitution.

Key Observations :

  • Substituent Effects: The target compound’s 6-methoxypyridazine group (vs. Methoxy groups in both aromatic regions enhance water solubility compared to nitro or trifluoromethyl groups in ’s analogue .
  • Pharmacological Profiles : TAK-385 () demonstrates that pyridazine-containing ureas can achieve superior in vivo activity (e.g., GnRH antagonism) with reduced off-target effects, suggesting the target compound may share similar advantages .
  • Synthetic Complexity : The synthesis of pyridazine-linked compounds (e.g., TAK-385) involves multi-step protocols, as seen in , where crystallization and purification are critical for yield optimization .
Non-Urea Analogues with Overlapping Moieties
  • Piperazine Derivatives () : Compounds 21–24 feature benzo[d][1,3]dioxol-5-yloxy groups linked to piperazine. While lacking urea backbones, their 5-chloro-2-methoxyphenyl substituent (Compound 23) highlights the pharmacophore’s versatility across scaffold classes .
  • Thienopyrimidinones (): TAK-385’s thieno[2,3-d]pyrimidin-2,4-dione core demonstrates that fused heterocycles can enhance receptor binding, but at the cost of synthetic complexity compared to the target compound’s simpler urea backbone .
Crystallographic and Stability Considerations
  • Crystalline Forms: emphasizes the importance of crystalline forms for stability and bioavailability.
  • Hydrogen Bonding : Urea’s NH groups participate in hydrogen-bonding networks (), which are critical for crystal packing and intermolecular interactions. Substituents like methoxy or chloro may alter these patterns .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea is a synthetic compound with notable biological activities. This compound is characterized by its unique molecular structure, featuring a urea linkage and two aromatic moieties, which contribute to its pharmacological potential. The presence of chloro and methoxy groups enhances its solubility and selectivity towards specific biological targets, making it an interesting subject for medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C19H17ClN4O3
  • Molecular Weight : 384.82 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of enzymes and receptors involved in cancer progression. Notably, derivatives with pyridazine scaffolds have shown potent inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.

Table 1: Inhibitory Activity Against VEGFR-2

CompoundIC50 (µM)Mechanism
Compound A0.5Competitive Inhibition
Compound B1.0Non-competitive Inhibition
This compound<1.0Unknown

The low micromolar to nanomolar range of IC50 values demonstrates the strong potential of this compound as a therapeutic agent against tumors .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target for cancer treatment. In vitro studies have shown that modifications in the molecular structure can significantly affect the binding affinity and inhibitory activity against IDO1.

Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives

CompoundIDO1 IC50 (µM)Structural Features
Reference Compound0.25Standard IDO1 inhibitor
Compound i120.8p-substituted phenyl urea
This compoundTBDContains chloro and methoxy substitutions

The presence of specific functional groups, such as carboxylic acid or halogens, has been shown to enhance binding activity, while certain substitutions can lead to a loss of activity .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, modulating their activity and leading to various biological outcomes. This interaction may include competitive inhibition of enzyme active sites or allosteric modulation, depending on the structural characteristics of the compound .

Case Studies

Recent studies have highlighted the efficacy of phenyl urea derivatives in preclinical models:

  • Study on Antitumor Efficacy :
    • A series of phenyl urea derivatives were synthesized and tested for their anticancer properties.
    • The most potent derivatives exhibited significant tumor growth inhibition in xenograft models.
  • In Vivo Pharmacokinetics :
    • Evaluation of pharmacokinetic profiles showed favorable absorption and distribution characteristics for selected derivatives.
    • Compounds demonstrated prolonged circulation times and enhanced bioavailability compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(6-methoxypyridazin-3-yl)phenyl)urea, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with coupling a chloro-substituted methoxyphenyl isocyanate with a pyridazine-containing aniline derivative. Key steps include:

  • Urea bond formation : Reacting an isocyanate with an amine under anhydrous conditions using solvents like DMF or THF, with triethylamine as a catalyst .
  • Functional group compatibility : Methoxy and chloro groups require mild reaction temperatures (0–25°C) to prevent dehalogenation or demethylation .
  • Yield optimization : Recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Answer : Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., urea NH signals at δ 8.5–9.5 ppm) and aromatic substituents .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

Q. What are the primary biological targets hypothesized for this compound, and how are binding assays designed?

  • Answer : Based on structural analogs, potential targets include:

  • Kinases or GPCRs : Urea derivatives often act as enzyme inhibitors. Assays use fluorescence polarization or SPR to measure binding affinities .
  • Cellular viability studies : Dose-response curves (IC50_{50}) in cancer cell lines (e.g., HepG2) assess antiproliferative activity .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Answer : Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Off-target effects : Employ CRISPR-based gene knockout or siRNA to isolate target-specific activity .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Answer : Key approaches include:

  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation). Introduce fluorinated or deuterated groups to block metabolism .
  • Lipophilicity adjustment : LogP reduction via polar substituents (e.g., hydroxyl groups) improves aqueous solubility .
  • Prodrug design : Mask urea NH as a carbamate to enhance oral bioavailability .

Q. How do structural modifications influence the compound’s selectivity across related targets?

  • Answer : Systematic SAR studies involve:

  • Pyridazine ring substitutions : Replace 6-methoxy with amino or trifluoromethyl groups to alter steric/electronic profiles .
  • Linker variation : Replace the phenylurea spacer with a piperazine ring to modulate conformational flexibility .
  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes and guide rational design .

Q. What experimental design principles minimize variability in high-throughput screening (HTS)?

  • Answer : Follow these best practices:

  • Plate normalization : Include Z’-factor controls to validate assay robustness .
  • Dose-response triplicates : Use 8–12 concentration points to ensure accurate EC50_{50}/IC50_{50} determination .
  • Statistical DOE : Apply factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio) .

Key Methodological Recommendations

  • Synthesis : Prioritize DBU over triethylamine for higher yields in urea bond formation .
  • Characterization : Combine HRMS with 19F^{19}F-NMR (if fluorinated analogs are synthesized) for unambiguous structural assignment .
  • Biological Testing : Use orthogonal assays (e.g., enzymatic + cellular) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.